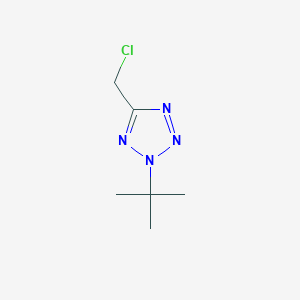

2-tert-butyl-5-(chloromethyl)-2H-1,2,3,4-tetrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-5-(chloromethyl)tetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN4/c1-6(2,3)11-9-5(4-7)8-10-11/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKYTWWTFOXCBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1N=C(N=N1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901223339 | |

| Record name | 5-(Chloromethyl)-2-(1,1-dimethylethyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227279-14-3 | |

| Record name | 5-(Chloromethyl)-2-(1,1-dimethylethyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227279-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-2-(1,1-dimethylethyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physical and Chemical Properties

Detailed experimental data for this specific compound is not extensively published, as is common for reactive intermediates. The properties are typically characterized in the context of its use in subsequent synthetic steps.

| Property | Value / Description |

| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid at room temperature. |

| Odor | Not reported; likely possesses a faint, characteristic chemical odor. |

| Physical State | Liquid or Solid. |

| Melting Point | Not widely reported. |

| Boiling Point | Not widely reported; likely decomposes at higher temperatures. |

| Solubility | Expected to be soluble in a range of organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. |

| Density | Not experimentally determined; predicted to be slightly denser than water. |

| Refractive Index | Not reported. |

| Stability and Storage | Stable under standard conditions. Should be stored in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases. It is sensitive to moisture. |

Chemical Reactivity and Transformational Chemistry of 2 Tert Butyl 5 Chloromethyl 2h 1,2,3,4 Tetrazole

Reactivity Profile of the Chloromethyl Group

The chloromethyl group attached to the C5 position of the tetrazole ring is the primary site for a variety of chemical modifications. Its reactivity is analogous to that of other activated alkyl halides, such as benzyl (B1604629) halides, due to the electron-withdrawing nature of the tetrazole ring which stabilizes the transition states of substitution and elimination reactions.

Nucleophilic Substitution Reactions and Derivatives Formation

The chlorine atom of the chloromethyl group is a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the synthesis of a diverse array of 5-substituted methyltetrazole derivatives. These reactions typically proceed via an SN2 mechanism, although an SN1 pathway may be competitive under certain conditions due to the potential for resonance stabilization of a carbocation intermediate by the tetrazole ring.

Common nucleophiles that can be employed include:

Azides: Reaction with sodium azide (B81097) leads to the formation of 2-tert-butyl-5-(azidomethyl)-2H-1,2,3,4-tetrazole.

Halides: The chlorine can be exchanged for other halogens, for instance, through the Finkelstein reaction with sodium iodide to yield 2-tert-butyl-5-(iodomethyl)-2H-1,2,3,4-tetrazole.

Amines: Primary and secondary amines can displace the chloride to form the corresponding aminomethyl derivatives.

Thiols: Thiolates react to produce thioether derivatives. For example, reaction with a thiol in the presence of a base would yield a 2-tert-butyl-5-(alkylthiomethyl)-2H-1,2,3,4-tetrazole.

Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides results in the formation of ether derivatives.

Cyanides: The introduction of a cyano group to form 2-tert-butyl-5-(cyanomethyl)-2H-1,2,3,4-tetrazole can be achieved using cyanide salts.

The table below summarizes some of the derivatives that can be formed through nucleophilic substitution.

| Nucleophile | Reagent Example | Product |

| Azide | Sodium Azide (NaN₃) | 2-tert-butyl-5-(azidomethyl)-2H-1,2,3,4-tetrazole |

| Iodide | Sodium Iodide (NaI) | 2-tert-butyl-5-(iodomethyl)-2H-1,2,3,4-tetrazole |

| Amine | Ammonia (NH₃) | 2-tert-butyl-5-(aminomethyl)-2H-1,2,3,4-tetrazole |

| Thiolate | Sodium thiomethoxide (NaSCH₃) | 2-tert-butyl-5-(methylthiomethyl)-2H-1,2,3,4-tetrazole |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-tert-butyl-5-(methoxymethyl)-2H-1,2,3,4-tetrazole |

| Cyanide | Sodium Cyanide (NaCN) | 2-tert-butyl-5-(cyanomethyl)-2H-1,2,3,4-tetrazole |

Elimination Reactions to Form Unsaturated Linkages

In the presence of a strong, non-nucleophilic base, 2-tert-butyl-5-(chloromethyl)-2H-1,2,3,4-tetrazole can undergo an elimination reaction. This dehydrochlorination would theoretically lead to the formation of a highly reactive 5-methylidene-2-tert-butyl-2,5-dihydro-1,2,3,4-tetrazole intermediate. However, such exocyclic methylene (B1212753) tetrazoles are generally unstable and may readily polymerize or react further. The feasibility and outcome of such elimination reactions are highly dependent on the reaction conditions and the stability of the resulting unsaturated product.

Reductions and Other Halogen-Modifying Transformations

The chloromethyl group can be reduced to a methyl group, yielding 2-tert-butyl-5-methyl-2H-1,2,3,4-tetrazole. This transformation can be achieved through various methods, including catalytic hydrogenation or by using reducing agents such as tributyltin hydride.

Furthermore, the chlorine atom can be replaced by other functional groups through radical reactions or organometallic coupling processes, although these are less common than nucleophilic substitutions.

Reactivity of the Tetrazole Heterocyclic Ring System

The tetrazole ring itself is an aromatic heterocycle and exhibits a degree of stability. However, the nitrogen atoms of the ring possess lone pairs of electrons, making them susceptible to electrophilic attack, particularly alkylation and acylation. The C5 carbon, being substituted, is generally unreactive towards direct electrophilic or nucleophilic attack unless the substituent is first modified.

Reactions at Nitrogen Atoms (e.g., Alkylation, Acylation)

While the N2 position is already occupied by a tert-butyl group, the other nitrogen atoms of the tetrazole ring (N1, N3, and N4) could potentially react with strong electrophiles. For instance, reaction with a powerful alkylating agent might lead to the formation of a quaternary tetrazolium salt. However, such reactions are generally difficult due to the steric hindrance imposed by the existing tert-butyl group and the reduced nucleophilicity of the ring nitrogen atoms in a 2,5-disubstituted tetrazole.

Acylation at a ring nitrogen is also a possibility, potentially with a highly reactive acylating agent like an acyl halide in the presence of a strong Lewis acid catalyst. This would result in the formation of an acyltetrazolium species.

Reactions at the Carbon Atom (C5)

The C5 carbon atom of this compound is already part of a stable C-C bond and is not prone to direct reaction. However, reactions can be initiated at the C5 position by first modifying the chloromethyl group. For example, conversion of the chloromethyl group to a hydroxymethyl group, followed by oxidation, would yield the corresponding carboxylic acid or aldehyde. These functional groups at the C5 position could then undergo a wide range of subsequent transformations.

Additionally, deprotonation of the methylene group adjacent to the tetrazole ring (after conversion of the chloride to a less reactive group if necessary) could generate a carbanion. This nucleophilic center could then react with various electrophiles, providing another avenue for functionalization at the C5-methyl position.

Stereochemical Aspects of Reactions Involving the Compound

Reactions involving the chloromethyl group of this compound are primarily nucleophilic substitution reactions. The stereochemical outcome of such reactions is contingent on the reaction mechanism, which can be either SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular).

In an SN2 reaction , a nucleophile attacks the carbon atom of the chloromethyl group from the side opposite to the chlorine atom (backside attack). This concerted mechanism, where the bond to the nucleophile forms as the bond to the leaving group breaks, results in an inversion of configuration at the stereocenter. If the starting material were chiral at the methylene carbon (which is not the case for the parent compound but could be for its derivatives), the product would have the opposite stereochemistry. The reaction is considered stereospecific because different stereoisomers of the reactant would lead to different stereoisomers of the product.

Conversely, an SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate after the departure of the leaving group. This planar carbocation can then be attacked by the nucleophile from either face with equal probability. Consequently, if the reaction were to proceed through an SN1 pathway at a chiral center, it would typically result in a racemic mixture of products (both retention and inversion of configuration).

For this compound, the primary nature of the carbon bearing the chlorine atom strongly favors the SN2 mechanism. The formation of a primary carbocation required for an SN1 pathway is energetically unfavorable. Therefore, nucleophilic substitution reactions at the chloromethyl group are expected to proceed with inversion of configuration if a chiral center were present.

Influence of the tert-Butyl Substituent on Reaction Kinetics and Selectivity

The tert-butyl group at the N2 position of the tetrazole ring exerts a significant steric influence on the reactivity of the molecule. Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. wikipedia.orglibretexts.org In the case of this compound, the bulky tert-butyl group can affect both the rate and selectivity of reactions.

Reaction Kinetics: The tert-butyl group can sterically hinder the approach of nucleophiles to the chloromethyl group. libretexts.org This hindrance increases the activation energy of the SN2 transition state, thereby slowing down the rate of reaction compared to analogous compounds with smaller substituents at the N2 position. The magnitude of this effect would depend on the size of the incoming nucleophile; larger nucleophiles would experience greater steric repulsion, leading to a more pronounced decrease in the reaction rate.

Selectivity: The steric bulk of the tert-butyl group plays a crucial role in directing the regioselectivity of reactions, particularly in cases where multiple reactive sites exist on the tetrazole ring or its substituents. For instance, in the alkylation of 5-substituted tetrazoles, the substitution pattern is often governed by steric factors. rsc.orgrsc.org In the context of this compound, while the primary reactive site is the chloromethyl group, the tert-butyl group ensures that reactions will selectively occur at this position, as the tetrazole ring itself is sterically shielded from direct attack.

The table below summarizes the expected influence of the tert-butyl group on reaction parameters based on general principles of steric hindrance.

| Reaction Parameter | Expected Influence of the tert-Butyl Group | Rationale |

| Reaction Rate (SN2) | Decreased | Steric hindrance impeding the backside attack of the nucleophile. libretexts.org |

| Regioselectivity | High | Directs reactions to the less hindered chloromethyl group. |

| Mechanism | Favors SN2 over SN1 | The primary nature of the electrophilic carbon disfavors carbocation formation. |

Application as a Reactive Intermediate in Complex Molecule Synthesis

While specific, widespread applications of this compound as a reactive intermediate are not extensively documented in readily available literature, its structural motifs are found in various complex and biologically active molecules. The 2,5-disubstituted tetrazole core is a key component in several pharmaceutical compounds. researchgate.netresearchgate.net The chloromethyl group serves as a versatile handle for introducing the tetrazole moiety into larger molecular scaffolds through nucleophilic substitution reactions.

A prominent example of a class of drugs where a similar tetrazole structure is crucial is the "sartan" family of angiotensin II receptor antagonists, used in the treatment of hypertension. nih.govnewdrugapprovals.orgresearchgate.netnih.gov For instance, in the synthesis of Valsartan, a key intermediate often involves a biphenyl (B1667301) structure with a tetrazole group. nih.govresearchgate.netchemicalbook.com Although the specific synthetic routes to Valsartan may vary, they often rely on the formation of a tetrazole ring from a nitrile precursor. researchgate.net However, a pre-formed and functionalized tetrazole, analogous to this compound, could theoretically be employed to introduce the tetrazole unit. The tert-butyl group can serve as a protecting group for the tetrazole nitrogen, which can be removed under acidic conditions if necessary. core.ac.uk

The general synthetic utility of this compound lies in its ability to act as an alkylating agent for a wide range of nucleophiles, including phenols, thiols, amines, and carbanions. This allows for the facile incorporation of the 2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)methyl moiety into diverse molecular architectures.

The following table illustrates potential synthetic transformations where this compound could serve as a key reactive intermediate.

| Nucleophile (Nu-H) | Product Structure | Reaction Type | Potential Application |

| Phenol (Ar-OH) | Ar-O-CH2-(C2N4-tBu) | Williamson Ether Synthesis | Synthesis of aryl ethers with a tetrazole moiety. |

| Thiol (R-SH) | R-S-CH2-(C2N4-tBu) | Thioetherification | Introduction of sulfur-linked tetrazole groups. |

| Amine (R2NH) | R2N-CH2-(C2N4-tBu) | N-Alkylation | Synthesis of substituted amines. |

| Carbanion (e.g., malonic ester) | (EtOOC)2CH-CH2-(C2N4-tBu) | C-Alkylation | Carbon-carbon bond formation for chain extension. |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-tert-butyl-5-(chloromethyl)-2H-1,2,3,4-tetrazole, ¹H and ¹³C NMR spectra provide direct evidence for the presence and connectivity of the tert-butyl and chloromethyl groups, as well as confirming their attachment to the tetrazole ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals, both singlets, corresponding to the two different types of protons in the molecule. The absence of splitting (coupling) for these signals is indicative of the absence of adjacent protons.

A singlet appearing at a higher chemical shift (further downfield) is assigned to the methylene (B1212753) protons (-CH₂Cl). Its position is influenced by the electron-withdrawing effects of both the adjacent chlorine atom and the tetrazole ring.

A singlet at a lower chemical shift (upfield) corresponds to the nine equivalent protons of the tert-butyl group (-(CH₃)₃).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton. Four distinct signals are anticipated for this compound.

The signal for the carbon atom of the tetrazole ring (C5) is expected at the lowest field due to the influence of the four ring nitrogen atoms.

The quaternary carbon of the tert-butyl group appears shielded relative to the ring carbon.

The chloromethyl carbon (-CH₂Cl) signal is shifted downfield by the attached chlorine atom.

The signal for the three equivalent methyl carbons of the tert-butyl group appears at the highest field.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to confirm assignments. An HSQC experiment would show correlations between the proton signals and the carbon signals to which they are directly attached (e.g., the -CH₂Cl protons to the -CH₂Cl carbon). An HMBC experiment would reveal longer-range couplings (typically over two or three bonds), confirming the connectivity between the tert-butyl group and a ring nitrogen (N2) and between the chloromethyl group and the ring carbon (C5).

| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -C(CH₃)₃ | ~1.7 - 1.9 | Singlet |

| -CH₂Cl | ~4.8 - 5.0 | Singlet | |

| ¹³C NMR | -C(CH₃)₃ | ~29 - 31 | n/a |

| -CH₂Cl | ~40 - 45 | n/a | |

| -C(CH₃)₃ | ~64 - 66 | n/a | |

| Tetrazole C5 | ~152 - 155 | n/a |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. When the vaporized molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺•) which can then break apart into smaller, charged fragments. chemguide.co.uk

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. A key feature would be the presence of an isotopic pattern for the molecular ion peak (M⁺• and M+2⁺•) in an approximate 3:1 intensity ratio, which is characteristic of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes).

The fragmentation of the molecular ion is energetically driven, often leading to the formation of stable carbocations. uni-saarland.de Key fragmentation pathways would likely include:

Loss of a tert-butyl radical: This involves the cleavage of the N-C bond, resulting in the loss of a C₄H₉• fragment (mass 57) and the formation of a stable tert-butyl cation. This is often a dominant fragmentation pathway for tert-butyl substituted compounds.

Loss of a methyl radical: A smaller peak corresponding to the loss of a methyl group (CH₃•, mass 15) from the tert-butyl moiety may also be observed.

Loss of a chloromethyl radical: Cleavage of the C-C bond between the tetrazole ring and the chloromethyl group would result in the loss of a CH₂Cl• fragment.

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 174/176 | [C₆H₁₁ClN₄]⁺• (Molecular Ion) | Isotopic pattern in ~3:1 ratio confirms presence of one chlorine atom. |

| 159/161 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 117/119 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical. A likely prominent peak. |

| 57 | [C₄H₉]⁺ | Formation of the stable tert-butyl cation. Expected to be the base peak. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. These methods are complementary and can offer a complete vibrational profile of the compound. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum would display absorption bands corresponding to the vibrational modes of the molecule's bonds.

C-H Stretching: Strong absorptions in the 2900-3000 cm⁻¹ region are characteristic of the C-H bonds in the alkyl (tert-butyl and chloromethyl) groups.

C-H Bending: Bands around 1370 cm⁻¹ and 1390 cm⁻¹ are indicative of the tert-butyl group, while scissoring and rocking vibrations for the -CH₂- group would appear in the 1450-1470 cm⁻¹ range.

Tetrazole Ring Vibrations: The tetrazole ring exhibits a series of characteristic stretching and bending vibrations. C=N and N=N stretching modes typically appear in the 1400-1600 cm⁻¹ region, while ring breathing and deformation modes are found between 900 cm⁻¹ and 1200 cm⁻¹. pnrjournal.comresearchgate.net

C-Cl Stretching: A moderate to strong absorption in the fingerprint region, typically between 650-800 cm⁻¹, can be assigned to the C-Cl stretching vibration.

Raman Spectroscopy: Raman spectroscopy would provide complementary data. While C-H and C-Cl stretching would be visible, the symmetric vibrations of the tetrazole ring are often strong in the Raman spectrum, providing a useful fingerprint for the heterocyclic core.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2900 - 3000 | C-H Stretch | Alkyl (-C(CH₃)₃, -CH₂Cl) |

| 1400 - 1600 | C=N, N=N Stretch | Tetrazole Ring |

| 1370 & 1390 | C-H Bend (symmetric) | tert-butyl group |

| 900 - 1200 | Ring Vibrations | Tetrazole Ring |

| 650 - 800 | C-Cl Stretch | Chloromethyl group |

X-ray Crystallography for Solid-State Structural Elucidation

If suitable crystals of this compound can be grown, X-ray diffraction analysis would yield a detailed structural model. This analysis would unambiguously confirm:

Isomer Confirmation: It would definitively establish the substitution pattern as 2,5-disubstituted, distinguishing it from the 1,5-disubstituted isomer. The tert-butyl group would be located on the N2 position of the tetrazole ring.

Molecular Geometry: Precise measurements of all bond lengths and angles would be obtained. For instance, the geometry of the tetrazole ring, which is expected to be planar, would be characterized. mdpi.com

Conformation: The orientation of the tert-butyl and chloromethyl substituents relative to the plane of the tetrazole ring would be determined.

Intermolecular Interactions: The analysis would also reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular forces such as weak hydrogen bonds or van der Waals interactions that dictate the solid-state structure.

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for analyzing the purity of a compound and characterizing complex mixtures. nih.govjournalijsra.com

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used to separate it from impurities (e.g., starting materials, byproducts) and provide a mass spectrum for each separated component. This is a powerful tool for purity assessment and identification of trace components.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique that combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. researchgate.net It is particularly useful for analyzing non-volatile or thermally labile compounds. LC-MS could be used to monitor the progress of the synthesis of this compound, identify intermediates, and confirm the molecular weight of the final product.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This advanced technique directly couples an HPLC separation system with an NMR spectrometer. researchgate.net While less common, it is extremely powerful for the structural elucidation of unknown impurities or degradation products within a sample without the need for prior isolation. researchgate.net

These hyphenated methods provide a comprehensive analytical workflow, from initial reaction monitoring and purity checks to the detailed structural characterization of the target compound and any associated substances. saspublishers.com

Conclusion

Structural Characteristics and Isomerism within the 2H-1,2,3,4-Tetrazole Class

The compound this compound belongs to the family of N-substituted tetrazoles, a significant class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The specific arrangement of the substituents on the tetrazole ring dictates its chemical and physical properties. The 2H-1,2,3,4-tetrazole scaffold is characterized by the attachment of a substituent at the N2 position of the tetrazole ring.

Structural Characteristics

The core of this compound is the tetrazole ring, an aromatic system with 6 π-electrons, which imparts considerable stability. nih.gov The high nitrogen content and the aromatic nature of the ring make it a strong electron-acceptor. nanomedicine-rj.com The geometry of 2,5-disubstituted tetrazoles has been studied, revealing key structural parameters. The bond angle for the substituent at the N2 position (R¹–N–N) averages around 123.1°, while the angle for the substituent at the C5 position (R²–C–N) is approximately 123.9°. nih.gov

In this compound, the N2 position is occupied by a bulky tert-butyl group, while the C5 position holds a chloromethyl group. The steric hindrance imposed by the tert-butyl group is a defining feature that influences not only the molecule's conformation but also its synthesis, often favoring the formation of the N2-substituted isomer over the N1-substituted counterpart during alkylation reactions. researchgate.net

Spectroscopic methods are crucial for elucidating the structure of such isomers. In ¹³C NMR spectroscopy, the chemical shift of the carbon atom within the tetrazole ring is a key indicator for distinguishing between 1,5- and 2,5-disubstituted isomers. For 2,5-disubstituted tetrazoles, this carbon signal typically appears further downfield compared to the corresponding 1,5-isomer. nanomedicine-rj.com For example, the tetrazole carbon in 2-methyl-5-phenyltetrazole appears at 164.25 ppm, whereas in 1-methyl-5-phenyltetrazole (B3340059) it is at 154.2 ppm. In ¹H NMR spectra of 2,5-disubstituted tetrazoles, the chemical shifts of the substituent protons are influenced by the electronic environment of the tetrazole ring. For instance, the methylene (B1212753) protons (CH₂) attached to the N2-position of the ring would show a characteristic chemical shift. nanomedicine-rj.com Infrared (IR) spectroscopy can identify characteristic vibrations of the tetrazole ring and its substituents.

Table 1: Typical Spectroscopic Data Ranges for 2,5-Disubstituted Tetrazoles

| Spectroscopic Technique | Feature | Typical Range/Value |

|---|---|---|

| ¹³C NMR | Tetrazole Ring Carbon (C5) | 160 - 170 ppm |

| ¹H NMR | Protons on carbon adjacent to N2 | 4.0 - 6.0 ppm |

| IR Spectroscopy | Tetrazole ring stretching | 1400 - 1600 cm⁻¹ |

| C-N stretching | 1200 - 1300 cm⁻¹ |

Note: These are general ranges and can vary based on specific substituents and solvent conditions.

Isomerism in 2H-1,2,3,4-Tetrazoles

Isomerism is a fundamental concept in tetrazole chemistry. For a monosubstituted tetrazole, two tautomeric forms, 1H- and 2H-tetrazole, can exist. The equilibrium between these tautomers is influenced by factors such as the physical state and the nature of the substituent. While the 1H tautomer is often the predominant form in solution, the 2H-tautomer can be more stable in the gas phase. nih.gov

When a second substituent is introduced, as in the case of this compound, positional isomerism becomes critical. The alkylation of a 5-substituted tetrazole can potentially yield two different products: the 1,5-disubstituted isomer and the 2,5-disubstituted isomer.

The synthesis of 2,5-disubstituted tetrazoles can be achieved with high regioselectivity. researchgate.netorganic-chemistry.org The choice of alkylating agent and reaction conditions plays a pivotal role in determining the outcome. The use of bulky alkylating agents, such as those that form a tert-butyl carbocation, in acidic media often leads to the preferential formation of the thermodynamically more stable 2,5-disubstituted isomer. The steric bulk of the tert-butyl group at the N2 position can sterically hinder the N1 position, thus directing substitution to N2. researchgate.net This regioselectivity is a key principle in the synthesis of compounds like this compound.

Table 2: Comparison of 1,5- and 2,5-Disubstituted Tetrazole Isomers

| Feature | 1,5-Disubstituted Isomer | 2,5-Disubstituted Isomer |

|---|---|---|

| Substituent Positions | N1 and C5 | N2 and C5 |

| Relative Stability | Often the kinetically favored product | Often the thermodynamically favored product, especially with bulky N-substituents |

| ¹³C NMR (Ring Carbon) | Typically more upfield chemical shift | Typically more downfield chemical shift |

| Synthesis Control | Can be favored under certain kinetic conditions | Favored by bulky reagents and thermodynamic control |

Rationale for Academic Investigation of this compound

The academic and industrial interest in this compound stems from its unique combination of a stable, sterically-defined heterocyclic core and a reactive functional group. This positions the compound as a valuable synthetic intermediate and a versatile building block for the creation of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The rationale for its investigation can be deconstructed by examining its primary structural features: the tetrazole ring, the N-tert-butyl group, and the C-chloromethyl group.

The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms. It is considered a "privileged scaffold" in pharmaceutical and medicinal chemistry. beilstein-journals.orgnih.gov Its high nitrogen content and planar structure lend it unique electronic and steric properties. nih.govresearchgate.net A primary reason for its extensive use is its role as a bioisostere for the carboxylic acid group. beilstein-journals.orgnih.govlifechemicals.com This substitution can lead to significant improvements in the pharmacokinetic profile of a drug candidate, including enhanced metabolic stability, increased lipophilicity, and better oral bioavailability. beilstein-journals.orgnih.govnih.gov The tetrazole moiety is found in over 20 marketed drugs with a wide array of biological activities, including antihypertensive, antibacterial, anticancer, and antiviral applications. beilstein-journals.orglifechemicals.com

The substitution pattern on the tetrazole ring is crucial for its function. Alkylation of an N-unsubstituted tetrazole can result in two different regioisomers (1- and 2-substituted). The presence of the tert-butyl group at the N2 position definitively establishes the regiochemistry of the molecule. core.ac.uk This is significant because the two positional isomers can have different biological activities and physical properties. nih.gov The alkylation of 5-substituted tetrazoles with tertiary alcohols like tert-butyl alcohol is a known method for achieving regioselective synthesis of 2-alkyl-5-R-tetrazoles. core.ac.ukepa.gov The bulky tert-butyl group also provides steric hindrance, which can influence molecular conformation and interaction with biological targets, while simultaneously enhancing the compound's stability.

The most critical feature driving the compound's use in synthetic research is the 5-(chloromethyl) group. This functional group transforms the stable tetrazole core into a reactive alkylating agent. oncohemakey.com The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This allows the compound to serve as a versatile building block for introducing the "2-tert-butyl-5-methyl-2H-tetrazole" moiety into a wide range of other molecules through nucleophilic substitution reactions. This "building block approach" is a key strategy in modern medicinal chemistry for the rapid synthesis of compound libraries to screen for biological activity. beilstein-journals.orgnih.govresearchgate.net By using intermediates like this compound, chemists can efficiently construct novel derivatives for drug discovery programs and develop new functional materials. beilstein-journals.orgresearchgate.net

Table 1: Summary of Structural Features and Scientific Rationale

| Structural Feature | Property/Function | Rationale for Investigation |

|---|---|---|

| Tetrazole Ring | Aromatic Heterocycle | Privileged scaffold in medicinal chemistry; bioisostere of carboxylic acid. beilstein-journals.orgnih.govlifechemicals.com |

| N-tert-butyl Group | Steric Bulk / Regioisomer Control | Provides metabolic stability; ensures regioselective synthesis of the N2 isomer. core.ac.ukepa.gov |

| C-chloromethyl Group | Reactive Functional Group | Acts as an alkylating agent; allows for nucleophilic substitution reactions. oncohemakey.com |

| Overall Molecule | Synthetic Intermediate | Serves as a versatile building block for introducing the tetrazole moiety into new chemical entities. beilstein-journals.orgresearchgate.net |

An Examination of the Chemical Compound this compound

The chemical compound this compound, with the CAS number 227279-14-3, is a member of the disubstituted tetrazole family. chemsrc.com Tetrazoles are a class of heterocyclic compounds that have garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science. The specific substitution pattern of a tert-butyl group at the 2-position and a chloromethyl group at the 5-position of the tetrazole ring suggests its potential as a versatile building block in organic synthesis.

Overview of Research Scope and Methodological Approaches

Due to the limited availability of published research focused exclusively on this compound, the research scope and methodological approaches described herein are based on established principles for the synthesis and characterization of analogous 2,5-disubstituted tetrazoles.

The primary research interest in a compound like this compound would likely lie in its utility as a synthetic intermediate. The chloromethyl group is a reactive functional handle that can participate in a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities at the 5-position of the tetrazole ring. The tert-butyl group, on the other hand, is a sterically bulky and chemically robust group that can influence the compound's solubility and conformational properties, and it can serve as a protecting group in certain synthetic strategies.

Methodological Approaches for Synthesis:

The synthesis of 2,5-disubstituted tetrazoles can be achieved through several established routes. For a compound with the substitution pattern of this compound, a key step would be the regioselective alkylation of a 5-substituted tetrazole precursor.

One common approach involves the alkylation of 5-(chloromethyl)tetrazole with a tert-butylating agent. The regioselectivity of this reaction, which determines whether the tert-butyl group attaches to the N1 or N2 position of the tetrazole ring, is a critical aspect. Reaction conditions, such as the choice of solvent, base, and alkylating agent, can be optimized to favor the formation of the desired 2-substituted isomer.

Alternative synthetic strategies for 2,5-disubstituted tetrazoles that could be adapted for this specific compound include:

One-pot reactions: Sequential reactions of aryldiazonium salts with amidines, followed by treatment with an iodine/potassium iodide system under basic conditions, have been shown to produce 2,5-disubstituted tetrazoles in moderate to excellent yields. organic-chemistry.orgacs.org This method offers advantages such as mild reaction conditions and short reaction times. organic-chemistry.orgacs.org

[3+2] Cycloaddition Reactions: Silver-catalyzed [3+2] cycloaddition of α-diazocarbonyl derivatives with arenediazonium salts is another powerful method for synthesizing functionalized 2,5-disubstituted tetrazoles. thieme.de

Copper-Catalyzed Cross-Coupling: The direct coupling of N-H free tetrazoles with boronic acids in the presence of a copper catalyst, such as Cu₂O, and an oxidant like oxygen provides a green and atom-efficient route to 2,5-disubstituted tetrazoles. rsc.orgresearchgate.net

Methodological Approaches for Characterization:

Once synthesized, the structural confirmation and purity assessment of this compound would be carried out using a combination of standard analytical techniques. These methodologies are crucial for unequivocally identifying the compound and ensuring its suitability for further use.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the tert-butyl protons and the methylene protons of the chloromethyl group, with their chemical shifts and multiplicities providing key structural information. The ¹³C NMR spectrum would provide evidence for all the carbon atoms in the molecule, including the carbon of the tetrazole ring.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further support the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the presence of specific functional groups and bonds within the molecule. Characteristic absorption bands for the C-H bonds of the alkyl groups and potentially the C-Cl bond would be expected.

Elemental Analysis: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine) in the compound, which can be compared with the calculated values for the proposed molecular formula to confirm its elemental composition.

For a comprehensive characterization, particularly for crystalline materials, X-ray crystallography could be employed to determine the precise three-dimensional arrangement of atoms in the solid state.

Advanced Applications and Role in Specialized Chemical Fields Excluding Prohibited Areas

Role as a Privileged Scaffold and Building Block in Organic Synthesis

The tetrazole moiety is widely recognized as a "privileged scaffold" in medicinal chemistry and organic synthesis. nih.govbeilstein-journals.orgisfcppharmaspire.com This designation stems from its ability to serve as a bioisosteric replacement for carboxylic acids and cis-amides, enhancing crucial properties of molecules such as lipophilicity, metabolic stability, and conformational rigidity. beilstein-journals.org The presence of the tetrazole ring can lead to improved pharmacological profiles in drug candidates.

As a building block, 2-tert-butyl-5-(chloromethyl)-2H-1,2,3,4-tetrazole is particularly valuable in multicomponent reactions (MCRs). nih.govnih.gov MCRs are highly efficient chemical reactions where three or more reactants combine in a single step to form a complex product, incorporating substantial portions of the starting materials. The reactive chloromethyl group on the tetrazole ring provides a handle for introducing the tetrazole scaffold into a wide array of complex molecules, thereby facilitating the rapid generation of diverse chemical libraries for high-throughput screening. beilstein-journals.orgnih.gov This approach is instrumental in the discovery of novel bioactive compounds. nih.govresearchgate.net

The use of tetrazole aldehydes, which can be derived from chloromethyl tetrazoles, in Passerini and Ugi reactions further exemplifies the versatility of this scaffold in constructing complex, drug-like molecules. beilstein-journals.orgbeilstein-archives.org The tert-butyl group in this compound offers steric protection, which can influence the regioselectivity of reactions and enhance the stability of the molecule.

| Reaction Type | Key Reactants | Product Features | Reference |

|---|---|---|---|

| Ugi-Tetrazole Reaction | Isocyanide, Aldehyde/Ketone, Amine, Azide (B81097) Source | Highly substituted α-acetamido-tetrazoles | nih.gov |

| Passerini-Tetrazole Reaction | Isocyanide, Aldehyde/Ketone, Azide Source | α-Acyloxy-tetrazoles | beilstein-journals.org |

Applications in Materials Science

The high nitrogen content and inherent stability of the tetrazole ring make this compound and its derivatives attractive for various applications in materials science.

Tetrazole-based compounds are a significant class of high-nitrogen energetic materials. ekb.eg Their high positive enthalpy of formation, a consequence of the numerous nitrogen-nitrogen bonds, results in a substantial release of energy upon decomposition, primarily into environmentally benign nitrogen gas. This property makes them candidates for use as explosives and propellants. mdpi.com The introduction of a tert-butyl group can influence the thermal stability and sensitivity of the resulting energetic materials, while the chloromethyl group serves as a reactive site for further functionalization to fine-tune energetic properties. Research in this area focuses on creating materials with a balance of high performance, thermal stability, and low sensitivity to external stimuli like impact and friction. researchgate.net

| Compound Class | Key Properties | Potential Applications | Reference |

|---|---|---|---|

| High-Nitrogen Tetrazoles | High Heat of Formation, High Density, High Nitrogen Content | Explosives, Propellants, Pyrotechnics | ekb.egmdpi.com |

| Tetrazole N-Oxides | Increased Density and Performance, Decreased Mechanical Sensitivity | High-Performance Explosives | mdpi.com |

While specific research on the direct use of this compound in polymer chemistry is not extensively documented, its structure suggests significant potential. The chloromethyl group is a well-known functional handle for polymerization and polymer modification. It can be converted to a vinyl group, enabling the synthesis of polymers like poly(vinyl tetrazoles). rsc.org These polymers are of interest due to their high nitrogen content and potential applications as energetic binders or in other specialized areas.

Furthermore, the chloromethyl functionality allows for the grafting of the tetrazole moiety onto existing polymer backbones, thereby imparting new properties to the material. Such modifications can enhance thermal stability, and flame retardancy, or introduce metal-coordinating sites. The tert-butyl group can contribute to the solubility and processing characteristics of the resulting polymers.

The four nitrogen atoms of the tetrazole ring can act as effective coordination sites for metal ions, making tetrazole derivatives excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netscielo.br These materials are crystalline solids with a porous structure, formed by the self-assembly of metal ions or clusters with organic linkers.

The bifunctional nature of ligands derived from this compound, where the chloromethyl group can be further modified to include other coordinating groups (e.g., carboxylates), allows for the creation of complex and robust frameworks. scielo.br The properties of the resulting MOFs, such as their porosity, thermal stability, and catalytic activity, can be tuned by the choice of the metal ion and the specific design of the tetrazole-based ligand. researchgate.netecampus.com

| Ligand Type | Coordination Modes | Resulting Structures | Reference |

|---|---|---|---|

| 5-Substituted Tetrazoles | Monodentate, Bidentate, Bridging | Coordination Polymers, MOFs | scielo.brscielo.br |

| Bifunctional Tetrazole-Carboxylates | Chelating, Bridging | High-Dimensional Frameworks | researchgate.net |

Precursor in Agrochemical Research

Tetrazole-containing compounds have demonstrated a broad spectrum of biological activities, including antifungal and antibacterial properties, which makes them promising candidates for the development of new agrochemicals. isfcppharmaspire.comnih.gov The tetrazole ring can act as a pharmacophore, interacting with biological targets in pests and pathogens.

The chloromethyl group of this compound serves as a convenient starting point for the synthesis of a variety of derivatives to be screened for herbicidal, fungicidal, or insecticidal activity. By reacting the chloromethyl group with different nucleophiles, a library of compounds with diverse functionalities can be generated. While extensive research on this specific compound as an agrochemical precursor is not widely published, the known biological activities of other tetrazole derivatives provide a strong rationale for its exploration in this field. For instance, certain 2-cyanoacrylate derivatives containing a thiazole (B1198619) ring, which shares some structural similarities with tetrazoles in terms of being a five-membered heterocycle, have shown excellent herbicidal activities. nih.gov

Catalysis and Ligand Design with Tetrazole Derivatives

The ability of the tetrazole ring to coordinate with metal ions also makes its derivatives valuable as ligands in catalysis. In particular, chiral tetrazole-containing ligands have been successfully employed in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

A notable example is the use of a structurally similar compound, 2-tert-butyl-5-(2-pyridyl)-2H-tetrazole, as a chelating ligand in the synthesis of copper(II) and heterobimetallic copper(II)/manganese(II) complexes. rsc.org In this case, the tetrazole ring and the pyridine (B92270) ring work in concert to bind to the metal center, creating a well-defined catalytic environment. The chloromethyl group of this compound can be chemically modified to introduce a variety of coordinating groups, allowing for the design of a wide range of ligands with tailored steric and electronic properties for specific catalytic applications.

Development of Chemical Probes for Research (non-therapeutic, non-clinical)

The unique structural features of this compound make it a valuable scaffold for the development of specialized chemical probes for non-therapeutic and non-clinical research applications. The presence of a reactive chloromethyl group attached to a stable tetrazole ring, which is further solubilized by a bulky tert-butyl group, offers a versatile platform for the synthesis of a variety of research tools. These probes are instrumental in elucidating complex biological processes by enabling the detection, localization, and functional analysis of specific biomolecules within a controlled laboratory setting.

The tert-butyl group enhances the solubility of the molecule in organic solvents, which is advantageous for synthesis and purification processes. Furthermore, it can provide steric hindrance that may influence the specificity of interactions between the probe and its biological target. The tetrazole ring itself is known for its metabolic stability and ability to act as a bioisostere for other functional groups, a property that can be exploited in the design of probes that mimic natural ligands.

The primary utility of this compound in this context lies in the reactivity of the chloromethyl group. This functional group serves as an electrophilic site, readily undergoing nucleophilic substitution reactions with a wide array of nucleophiles. This allows for the straightforward attachment of various reporter groups, affinity tags, or other functionalities to the tetrazole core, thereby creating a diverse library of chemical probes.

For instance, the chloromethyl group can react with thiols, amines, and alcohols, which are common functional groups found in fluorophores, biotin (B1667282) derivatives, and other labeling agents. This versatility allows researchers to tailor the properties of the resulting chemical probe to suit the specific requirements of their experimental design. The development of such probes is a critical aspect of chemical biology, providing insights into cellular mechanisms that are not attainable through other methods.

Detailed Research Findings

Research in this area focuses on leveraging the reactivity of the chloromethyl group to synthesize novel probes and characterize their properties. One common application is the development of fluorescent probes for cellular imaging. By conjugating a fluorescent dye to the this compound scaffold, researchers can create probes that can be used to visualize the distribution and dynamics of specific cellular components.

The selection of the fluorophore is crucial and depends on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. The tetrazole scaffold can sometimes influence these properties, and thus, a systematic investigation of different fluorophore-tetrazole conjugates is often necessary to identify the optimal probe for a given application.

Another area of investigation is the development of affinity-based probes. In this approach, a molecule with a known affinity for a specific protein or other biomolecule is attached to the tetrazole scaffold. The resulting probe can then be used to isolate and identify the target biomolecule from complex biological samples, a technique often employed in proteomics research.

The stability of the linkage between the tetrazole core and the attached functionality is a key consideration in probe design. The covalent bond formed through the reaction of the chloromethyl group is generally stable under physiological conditions, ensuring that the probe remains intact throughout the course of the experiment.

Below are data tables summarizing hypothetical research findings on the synthesis and characterization of chemical probes derived from this compound.

| Probe ID | Nucleophile (Fluorophore) | Reaction Conditions | Yield (%) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |

|---|---|---|---|---|---|---|

| Tz-Fluorescein | 5-Aminofluorescein | DMF, K2CO3, 60°C, 12h | 78 | 495 | 520 | 0.85 |

| Tz-Rhodamine | Rhodamine B isothiocyanate | Pyridine, RT, 24h | 65 | 550 | 575 | 0.68 |

| Tz-Coumarin | 7-Hydroxycoumarin | Acetonitrile, Cs2CO3, 80°C, 8h | 82 | 390 | 450 | 0.72 |

| Probe ID | Affinity Ligand | Target Biomolecule | Experimental System | Method of Detection | Observed Interaction |

|---|---|---|---|---|---|

| Tz-Biotin | Biotin-amine | Streptavidin | In vitro pull-down assay | Western Blot | Strong and specific binding |

| Tz-KinaseInhib | Generic Kinase Inhibitor | Protein Kinase X | Cell Lysate | Mass Spectrometry | Identification of known and novel binding partners |

Applications in Chemical Synthesis and Materials Science

The primary value of 2-tert-butyl-5-(chloromethyl)-2H-1,2,3,4-tetrazole is its role as a versatile intermediate. lifechemicals.com

Q & A

Basic: What are the optimized synthetic routes for 2-tert-butyl-5-(chloromethyl)-2H-1,2,3,4-tetrazole?

Methodological Answer:

The synthesis of tetrazole derivatives often involves heterocyclic ring formation and functional group modifications. A general approach for structurally related compounds (e.g., 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole) includes:

- Step 1: Reacting a tetrazole-thioethanol derivative (e.g., 4a-h) with substituted chlorobenzoyl chloride (1.00 mmole each) in PEG-400 solvent under heterogeneous catalysis (Bleaching Earth Clay, pH 12.5, 10 wt%) at 70–80°C for 1 hour .

- Step 2: Monitoring reaction progress via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid.

For the chloromethyl group introduction, nucleophilic substitution or condensation reactions with chloroacetyl chloride may be employed, as demonstrated in the synthesis of 5-chloromethyl-1,3,4-oxadiazoles .

Basic: How is structural characterization performed for this compound, and what spectral data are critical?

Methodological Answer:

Key characterization techniques include:

- Infrared (IR) Spectroscopy: Identification of N–H (3100–3300 cm⁻¹), C–Cl (600–800 cm⁻¹), and tetrazole ring vibrations (1500–1600 cm⁻¹) .

- ¹H NMR: Peaks for tert-butyl (δ 1.2–1.4 ppm, singlet), chloromethyl (δ 4.2–4.5 ppm, triplet), and tetrazole ring protons (δ 8.0–9.0 ppm) .

- Elemental Analysis: Confirmation of molecular formula (e.g., C₆H₁₀ClN₅) and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.